molecular formula C13H13N B14244855 3-Ethyl-5-phenylpent-4-ynenitrile CAS No. 189808-09-1

3-Ethyl-5-phenylpent-4-ynenitrile

Katalognummer: B14244855
CAS-Nummer: 189808-09-1
Molekulargewicht: 183.25 g/mol
InChI-Schlüssel: KOENTDKFXVSHCV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Ethyl-5-phenylpent-4-ynenitrile is an organic compound with the molecular formula C13H13N It is characterized by the presence of an ethyl group, a phenyl group, and a nitrile group attached to a pent-4-yne backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethyl-5-phenylpent-4-ynenitrile typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of 3-oxo-3-phenylpropanenitrile and linear conjugated enynones in the presence of a base such as sodium methoxide in methanol at room temperature. This reaction leads to the formation of polyfunctional δ-diketones, which can be further processed to obtain the desired compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Analyse Chemischer Reaktionen

Types of Reactions

3-Ethyl-5-phenylpent-4-ynenitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

3-Ethyl-5-phenylpent-4-ynenitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-ethyl-5-phenylpent-4-ynenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the phenyl group can engage in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and biological activity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    3-Phenylpent-4-ynenitrile: Lacks the ethyl group, leading to different reactivity and properties.

    5-Phenylpent-4-ynenitrile: Similar structure but without the ethyl group, affecting its chemical behavior.

    3-Ethyl-5-phenylpent-4-yn-2-one: Contains a ketone group instead of a nitrile group, resulting in different chemical properties.

Uniqueness

3-Ethyl-5-phenylpent-4-ynenitrile is unique due to the presence of both an ethyl group and a nitrile group on the pent-4-yne backbone

Eigenschaften

CAS-Nummer

189808-09-1

Molekularformel

C13H13N

Molekulargewicht

183.25 g/mol

IUPAC-Name

3-ethyl-5-phenylpent-4-ynenitrile

InChI

InChI=1S/C13H13N/c1-2-12(10-11-14)8-9-13-6-4-3-5-7-13/h3-7,12H,2,10H2,1H3

InChI-Schlüssel

KOENTDKFXVSHCV-UHFFFAOYSA-N

Kanonische SMILES

CCC(CC#N)C#CC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.